molecular formula C4H3Cl3O2 B108595 (R)-4-(Trichloromethyl)-2-oxetanone CAS No. 16493-62-2

(R)-4-(Trichloromethyl)-2-oxetanone

Katalognummer B108595
CAS-Nummer: 16493-62-2
Molekulargewicht: 189.42 g/mol
InChI-Schlüssel: CPNBMBBRKINRNE-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-(Trichloromethyl)-2-oxetanone, also known as TCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCPO is a highly reactive molecule that has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging.

Wirkmechanismus

The mechanism of action of (R)-4-(Trichloromethyl)-2-oxetanone is based on its ability to undergo a reaction with primary amines. The reaction involves the formation of an unstable intermediate, which undergoes a ring-opening reaction to form a fluorescent product. The fluorescence of the product is due to the presence of a conjugated system, which results in the emission of light upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle this compound with care, as it is a highly reactive molecule that can react with a wide range of compounds.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of (R)-4-(Trichloromethyl)-2-oxetanone is its high reactivity, which makes it a useful reagent for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of this compound is its sensitivity to moisture and air, which can result in the formation of unwanted by-products. Additionally, the reaction of this compound with primary amines can be affected by the steric hindrance of the amine, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research. One of the areas of interest is the development of new reactions for this compound, which can expand its applications. Additionally, this compound can be used in the development of new fluorescent probes for biological imaging, where its high photostability and low toxicity can be advantageous. Another area of interest is the use of this compound in the development of new materials, such as polymers and nanoparticles, where its reactivity can be beneficial for the synthesis of new compounds.
Conclusion:
In conclusion, this compound is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. This compound has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging. The synthesis of this compound involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This compound has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle this compound with care, as it is a highly reactive molecule that can react with a wide range of compounds. There are several future directions for the use of this compound in scientific research, including the development of new reactions, fluorescent probes, and materials.

Synthesemethoden

The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of this compound, which is a white crystalline solid. The purity of this compound is crucial for its use in scientific research, and various purification methods, such as recrystallization and column chromatography, have been used to obtain high-quality this compound.

Wissenschaftliche Forschungsanwendungen

(R)-4-(Trichloromethyl)-2-oxetanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is as a fluorogenic reagent. This compound can undergo a reaction with primary amines to produce a fluorescent product, which has been used for the detection of amino acids and peptides. This compound has also been used as a precursor for the synthesis of other compounds, such as oxetan-3-ones and 2-oxazolines. Additionally, this compound has been used as a luminescent probe for biological imaging, where it has been shown to have high photostability and low toxicity.

Eigenschaften

CAS-Nummer

16493-62-2

Molekularformel

C4H3Cl3O2

Molekulargewicht

189.42 g/mol

IUPAC-Name

(4R)-4-(trichloromethyl)oxetan-2-one

InChI

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1

InChI-Schlüssel

CPNBMBBRKINRNE-UWTATZPHSA-N

Isomerische SMILES

C1[C@@H](OC1=O)C(Cl)(Cl)Cl

SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Kanonische SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.